CCK-B Receptor Antagonist 1
Overview
Description
CCK-B Receptor Antagonist 1 is a compound that specifically targets and inhibits the cholecystokinin B receptor. This receptor is primarily found in the central nervous system and is involved in various physiological processes, including anxiety, pain perception, and the modulation of gastric acid secretion . The inhibition of this receptor has been explored for potential therapeutic applications, particularly in the treatment of anxiety, depression, and certain gastrointestinal disorders .
Preparation Methods
The synthesis of CCK-B Receptor Antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps often include the preparation of specific aromatic or heteroaromatic intermediates through reactions such as nitration, reduction, and halogenation.
Coupling Reactions: The key intermediates are then coupled using reagents like palladium catalysts in Suzuki or Heck coupling reactions to form the final product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
CCK-B Receptor Antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the starting materials.
Scientific Research Applications
Mechanism of Action
CCK-B Receptor Antagonist 1 exerts its effects by binding to the cholecystokinin B receptor and blocking its activation. This inhibition prevents the receptor from interacting with its natural ligand, cholecystokinin, thereby modulating downstream signaling pathways. The primary molecular targets include G proteins that activate phosphatidylinositol-calcium second messenger systems . This modulation affects various physiological processes, including anxiety, pain perception, and gastric acid secretion .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-[1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYKNJZCVIKPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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